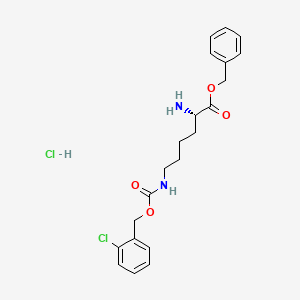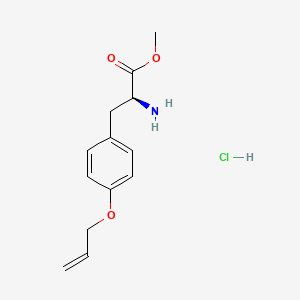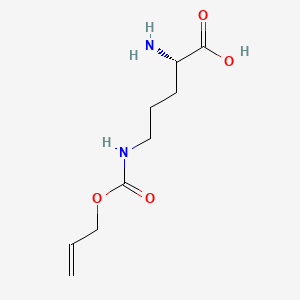
2-Aminopropanoato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a derivative of alanine, an amino acid essential for protein synthesis in the human body. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Ethyl 2-aminopropanoate is widely used in scientific research due to its versatility:
Peptide and Protein Synthesis: Serves as a building block for synthesizing peptides and proteins.
Chiral Recognition Studies: Utilized to investigate how biological systems differentiate between chiral molecules.
Synthesis of Complex Molecules: Used in the synthesis of fused aminopyranones and azolopyrimidinones.
Ecofriendly Solvent: Ethyl lactate, derived from ethyl 2-aminopropanoate, is used as an ecofriendly solvent in various industries.
Flavor and Fragrance Industry: Plays a significant role in the formation of volatile compounds associated with fruit ripening.
Mecanismo De Acción
Target of Action
Ethyl 2-aminopropanoate, also known as Ethyl β-alaninate , is a derivative of the amino acid alanine
Mode of Action
It is known that amino acid derivatives can influence various biological processes, including protein synthesis and metabolism
Biochemical Pathways
Alanine plays a crucial role in the glucose-alanine cycle, which allows muscles and other tissues to derive energy from proteins . Ethyl 2-aminopropanoate may potentially influence this cycle or other alanine-related pathways.
Pharmacokinetics
Its metabolism and excretion would likely involve standard processes for handling amino acid derivatives .
Result of Action
As an alanine derivative, it may influence processes related to protein synthesis and metabolism, potentially affecting cellular function and health .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-aminopropanoate can be synthesized through the Fischer esterification reaction, which involves the condensation of L-alanine with ethanol in the presence of an acid catalyst. Another method involves the reaction of ammonia with β-propiolactone.
Industrial Production Methods: Industrial production of ethyl 2-aminopropanoate typically involves large-scale Fischer esterification processes, where L-alanine is reacted with ethanol under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-aminopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as thiophenol or sodium/lithium ethoxide, leading to derivatives with 3-phenylthio or 3-ethoxy substituents.
Ester Hydrolysis: Hydrolyzed by aqueous base or acid to yield a carboxylic acid and an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Thiophenol, sodium ethoxide, lithium ethoxide.
Ester Hydrolysis: Aqueous base (e.g., NaOH) or aqueous acid (e.g., HCl).
Major Products Formed:
Nucleophilic Substitution: 3-phenylthio or 3-ethoxy derivatives.
Ester Hydrolysis: Carboxylic acid and ethanol.
Comparación Con Compuestos Similares
Comparison: Ethyl 2-aminopropanoate is unique due to its amino group, which imparts basic character and allows it to participate in peptide synthesis and chiral recognition studies. Unlike simple esters like ethyl acetate or methyl butyrate, ethyl 2-aminopropanoate’s structure enables it to engage in more complex biochemical interactions .
Propiedades
IUPAC Name |
ethyl 2-aminopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-8-5(7)4(2)6/h4H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBXZHNBBCHEIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902534 |
Source


|
| Record name | NoName_3047 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40902534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3082-75-5 |
Source


|
| Record name | Ethyl alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does Ethyl 2-aminopropanoate react with 3-formylchromone derivatives?
A: Ethyl 2-aminopropanoate acts as a bifunctional nucleophile when reacting with 3-formylchromone derivatives like 4-Oxo-4H-1-benzopyran-3-carbaldehyde (3-formylchromone) []. Interestingly, instead of forming the expected pyridine derivative, this reaction predominantly yields a pyrrole product, specifically 4-(2-hydroxybenzoyl)-2-(4-oxo-4H-l-benzopyran-3-yl)pyrrole []. This suggests that the reaction may proceed through a different mechanistic pathway than reactions with other similar nucleophiles.
Q2: Are there any other interesting observations regarding the reactivity of Ethyl 2-aminopropanoate in this context?
A: Yes, a notable observation is that Ethyl 2-aminopropanoate and Ethyl 2-amino-2-phenylethanoate, despite their structural differences, both yield the same pyrrole product, 4-(2-hydroxybenzoyl)-2-(4-oxo-4H-l-benzopyran-3-yl)pyrrole, when reacted with 3-formylchromone []. This suggests that the substituent on the alpha-carbon of the aminoester does not significantly influence the product outcome in this specific reaction. Further research into the reaction mechanism could help explain this phenomenon.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














